molecular formula C14H11F6N3O2 B396257 N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide CAS No. 311788-15-5

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide

Cat. No.: B396257
CAS No.: 311788-15-5
M. Wt: 367.25g/mol
InChI Key: ICCYJJGCIQRZLV-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,2,2-trifluoroacetophenone with 4-methyl-2-aminopyridine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, which can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide is unique due to the combination of trifluoromethyl groups and a pyridinyl moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

311788-15-5

Molecular Formula

C14H11F6N3O2

Molecular Weight

367.25g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11F6N3O2/c1-8-4-5-21-10(7-8)22-12(13(15,16)17,14(18,19)20)23-11(24)9-3-2-6-25-9/h2-7H,1H3,(H,21,22)(H,23,24)

InChI Key

ICCYJJGCIQRZLV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=NC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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